3,4,5,6,7,8-Hexahydro-1(2H)-naphthalenone
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDAEGDBNVKHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342127 | |
| Record name | 3,4,5,6,7,8-Hexahydro-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18631-96-4 | |
| Record name | 3,4,5,6,7,8-Hexahydro-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3,4,5,6,7,8 Hexahydro 1 2h Naphthalenone and Its Derivatives
Classical Annulation Reactions
Classical methods for the formation of six-membered rings remain highly relevant in the synthesis of hexahydronaphthalenones. These reactions typically involve the formation of multiple carbon-carbon bonds in a sequential or tandem manner to construct the bicyclic system.
The Robinson annulation, discovered by Robert Robinson in 1935, is a powerful and widely used method for the formation of a six-membered ring. wikipedia.org This reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form the cyclohexenone ring system. wikipedia.orguoc.grmasterorganicchemistry.com For the synthesis of 3,4,5,6,7,8-hexahydro-1(2H)-naphthalenone, a cyclohexanone (B45756) enolate is typically reacted with methyl vinyl ketone. wikipedia.org
Michael Addition: A cyclohexanone derivative, acting as the Michael donor, adds to an α,β-unsaturated ketone, the Michael acceptor, to form a 1,5-diketone intermediate. libretexts.org
Intramolecular Aldol Condensation: The resulting diketone undergoes an intramolecular aldol reaction, where an enolate formed from one ketone attacks the carbonyl group of the other, leading to a bicyclic aldol adduct. uoc.gr
Dehydration: Subsequent dehydration of the aldol adduct yields the α,β-unsaturated hexahydronaphthalenone. masterorganicchemistry.com
The versatility of the Robinson annulation allows for the synthesis of a variety of substituted hexahydronaphthalenones by using appropriately substituted starting materials. researchgate.net For instance, the Wieland-Miescher ketone, a key intermediate in steroid synthesis, is a product of a Robinson annulation. wikipedia.org
| Michael Donor | Michael Acceptor | Product | Key Features |
|---|---|---|---|
| Cyclohexanone | Methyl vinyl ketone | This compound | Classic route to the parent octalone structure. wikipedia.org |
| 2-Methylcyclohexanone | Methyl vinyl ketone | Methyl-substituted hexahydronaphthalenone | Introduces a methyl group on the bicyclic core. |
| 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | Wieland-Miescher ketone | A foundational building block for steroid synthesis. wikipedia.org |
The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is another classical method for forming cyclic β-keto esters, which can be further elaborated to bicyclic ketones like hexahydronaphthalenone. fiveable.mewikipedia.org This reaction is particularly effective for the formation of five- and six-membered rings. libretexts.orglibretexts.org The synthesis of a hexahydronaphthalenone derivative via this pathway would typically involve the cyclization of a pimelate (B1236862) ester derivative.
The general mechanism involves the following steps:
Enolate Formation: A strong base deprotonates the α-carbon of one of the ester groups to form an enolate. libretexts.org
Intramolecular Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of the other ester group, leading to a cyclic β-keto ester. libretexts.org
Hydrolysis and Decarboxylation: The resulting β-keto ester can be hydrolyzed and decarboxylated to yield the corresponding cyclic ketone. libretexts.org
While not as direct as the Robinson annulation for the parent hexahydronaphthalenone, the Dieckmann cyclization offers a valuable alternative for accessing specifically substituted derivatives. The starting diesters can be synthesized with various substituents, which are then incorporated into the final bicyclic ketone.
| Starting Diester | Product of Cyclization | Final Ketone (after further steps) | Significance |
|---|---|---|---|
| Diethyl pimelate derivative | Cyclohexanone-2-carboxylate derivative | Substituted hexahydronaphthalenone | Provides access to derivatives not easily made by other routes. |
| Substituted adipate (B1204190) esters | Cyclopentanone carboxylate derivatives | Can lead to fused 5,6-ring systems | Highlights the versatility in ring size formation. libretexts.org |
This strategy is conceptually similar to the Robinson annulation but may involve different starting materials or reaction conditions that separate the Michael addition and the intramolecular aldol condensation into distinct steps. researchgate.net This approach can offer greater control over the formation of specific isomers. The initial Michael addition creates a 1,5-dicarbonyl compound, which is then isolated and subjected to cyclization under different conditions. libretexts.org
This stepwise approach allows for the purification of the intermediate diketone, which can be crucial for achieving high yields and stereoselectivity in the subsequent aldol cyclization. The choice of base and solvent for the cyclization step can significantly influence the stereochemical outcome of the newly formed chiral centers.
Modern Catalytic Syntheses
Modern synthetic methods have introduced catalytic approaches that offer improved efficiency, selectivity, and sustainability for the synthesis of hexahydronaphthalenones. These methods often employ transition metal catalysts or organocatalysts to achieve transformations that are difficult or impossible with classical methods.
Catalytic hydrogenation is a key method for the synthesis of saturated and partially saturated cyclic compounds. nih.gov In the context of this compound, this approach typically starts with a naphthalenone or tetralone precursor and selectively reduces one of the aromatic rings. The choice of catalyst and reaction conditions is crucial for achieving the desired level of saturation.
Commonly used catalysts include noble metals such as palladium, platinum, and rhodium on a solid support like carbon or alumina. nih.gov The selectivity of the hydrogenation can be tuned by varying the catalyst, solvent, temperature, and hydrogen pressure. For instance, the hydrogenation of naphthalene (B1677914) can be controlled to yield tetralin (tetrahydronaphthalene), which can then be further processed to the desired hexahydronaphthalenone. mdpi.com
| Starting Material | Catalyst | Product | Key Reaction Conditions |
|---|---|---|---|
| Naphthalene | Pd/C or Pt/C | Tetralin | Controlled hydrogen pressure and temperature. mdpi.com |
| α-Tetralone | Rh/C | This compound | High pressure hydrogenation. |
| Substituted Naphthalenes | Ni or Ru based catalysts | Substituted Tetralins/Decalins | Can offer different selectivity profiles. researchgate.net |
Transition metal-catalyzed reactions have revolutionized the construction of complex cyclic systems. eie.gr Cycloaddition reactions, such as [4+2] and [2+2+2] cycloadditions, catalyzed by metals like rhodium, cobalt, or iron, can provide rapid access to the bicyclic core of hexahydronaphthalenone. researchgate.netnih.gov These reactions often proceed with high atom economy and can be rendered enantioselective through the use of chiral ligands.
Cross-coupling reactions, such as the Suzuki, Heck, or Stille reactions, can be employed to construct precursors for cyclization or to directly form one of the rings of the hexahydronaphthalenone system. thermofisher.comresearchgate.net For example, an intramolecular Heck reaction of a suitably functionalized cyclohexene (B86901) derivative could be used to form the second six-membered ring. These methods offer a high degree of flexibility in the introduction of various substituents.
Chemoenzymatic and Biocatalytic Routes
Chemoenzymatic and biocatalytic approaches offer powerful strategies for the synthesis of this compound and its derivatives, providing high selectivity under mild reaction conditions. These methods often combine the strengths of traditional chemical synthesis with the exquisite selectivity of enzymes. researchgate.netresearchgate.net
A notable example is the convenient chemoenzymatic method developed for the preparation of (4aS,5S)-4,4a,5,6,7,8-hexahydro-5-hydroxy-4a-methylnaphthalen-2(3H)-one. nih.gov This process utilizes the enzyme alcalase, a protease that exhibits excellent enantioselectivity in the hydrolysis of ester precursors. nih.gov In this synthesis, different ester derivatives were evaluated, with the butanoate ester identified as the optimal substrate for the enzymatic resolution. nih.gov The stereochemistry of the resulting hydroxyenone product aligns with predictions from the binding model of alcalase. A key advantage of this method is the straightforward separation of the desired product from the unreacted ester via a simple extraction/partition procedure, making it a practical route for gram-scale synthesis of the optically pure compound. nih.gov
Broader biocatalytic strategies, such as deracemization, have been effectively applied to related cyclic secondary alcohols, which are precursors or reduced forms of hexahydronaphthalenones. researchgate.netnih.govchemrxiv.org These processes can involve a cascade of reactions, such as combining photooxidation for the non-selective oxidation of a racemic alcohol to a ketone, followed by an enzymatic, stereoselective reduction to yield one enantiomer of the alcohol in high enantiomeric excess. nih.govresearchgate.net Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are commonly employed for the asymmetric reduction of the ketone intermediate. nih.govresearchgate.netscispace.com By selecting enzymes with opposite stereopreferences, it is possible to produce either the (R)- or (S)-enantiomer of the target alcohol. nih.govresearchgate.net This dual-catalysis approach, combining photocatalysis and biocatalysis, allows for the conversion of a racemic mixture into a single, highly enantioenriched product. chemrxiv.org
| Method | Enzyme/Catalyst | Substrate | Product | Key Feature |
| Enantioselective Hydrolysis | Alcalase | Racemic butanoate ester of a hexahydronaphthalenone precursor | (4aS,5S)-hexahydro-5-hydroxy-4a-methylnaphthalen-2(3H)-one | Excellent enantioselectivity and simple product separation. nih.gov |
| Deracemization Cascade | Photocatalyst (e.g., 9-fluorenone) + Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Racemic secondary alcohols | Enantiomerically pure (R)- or (S)-alcohols | Combines non-selective oxidation with stereoselective reduction. nih.govresearchgate.net |
Stereoselective and Enantioselective Synthetic Routes
The stereocontrolled synthesis of the hexahydronaphthalenone scaffold is of paramount importance, as the biological activity of its derivatives is often dependent on their specific stereochemistry. Methodologies to achieve this control include the use of chiral auxiliaries, asymmetric organocatalysis, and diastereoselective transformations.
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. wikipedia.org
In the context of hexahydronaphthalenone synthesis, chiral auxiliaries can be employed in key bond-forming reactions, such as Michael additions or alkylations, which are often precursors to the cyclization step in a Robinson annulation sequence. nih.govnih.gov For example, oxazolidinones, popularized by David Evans, are widely used auxiliaries. wikipedia.org When attached to a carboxylic acid derivative, they can direct the diastereoselective alkylation or aldol addition at the α-carbon. wikipedia.org Similarly, pseudoephedrine and the more recent pseudoephenamine have proven to be highly effective chiral auxiliaries for the asymmetric alkylation of amides, providing access to enantiomerically enriched carboxylic acids, ketones, and other derivatives that can serve as precursors to complex cyclic systems. harvard.edunih.gov The auxiliary guides the approach of the electrophile to the enolate, leading to the preferential formation of one diastereomer.
The general workflow involves:
Attachment of the chiral auxiliary to a prochiral substrate.
A diastereoselective reaction (e.g., conjugate addition, alkylation) to create one or more new stereocenters.
Removal of the auxiliary to yield the enantiomerically enriched product.
| Auxiliary Type | Example | Application | Key Advantage |
| Oxazolidinones | Evans Auxiliaries | Aldol reactions, Alkylation reactions | High diastereoselectivity, well-established models for stereochemical prediction. wikipedia.org |
| Amino Alcohols | Pseudoephedrine, Pseudoephenamine | Asymmetric alkylation of amides | High diastereoselectivity, crystalline derivatives, auxiliary is recoverable. harvard.edunih.gov |
| Sultams | Oppolzer's Camphorsultam | Conjugate additions, Diels-Alder reactions | Effective steric shielding, leading to high asymmetric induction. wikipedia.org |
Asymmetric Organocatalysis in Hexahydronaphthalenone Synthesis
Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small, chiral organic molecules to catalyze enantioselective transformations. greyhoundchrom.comnih.govresearchgate.net This approach avoids the use of metal catalysts and often offers operational simplicity. greyhoundchrom.commdpi.com
The Robinson annulation, a classic and effective method for constructing the hexahydronaphthalenone ring system, has been a major focus for the application of asymmetric organocatalysis. mdpi.comresearchgate.netmasterorganicchemistry.com The reaction sequence involves a Michael addition followed by an intramolecular aldol condensation. researchgate.netmasterorganicchemistry.com Chiral secondary amines, particularly L-proline and its derivatives, have been extensively used to catalyze this reaction enantioselectively. mdpi.comias.ac.in
The catalytic cycle typically involves the formation of a chiral enamine or iminium ion intermediate from the catalyst and one of the carbonyl substrates. mdpi.com This intermediate then reacts with the other component in a highly face-selective manner, establishing the key stereocenter(s). For instance, in the proline-catalyzed Robinson annulation, the enamine formed from the ketone donor attacks the methyl vinyl ketone (MVK) acceptor, and the subsequent intramolecular aldol condensation is also mediated by the catalyst, ultimately yielding an enantioenriched bicyclic enone, a direct precursor to the hexahydronaphthalenone core. mdpi.comias.ac.in
Numerous organocatalysts have been developed to improve the efficiency and enantioselectivity of this transformation. uniroma1.it
| Catalyst | Reaction Type | Typical Substrates | Product | ee (%) |
| L-Proline | Intramolecular Aldol Reaction | Prochiral triketones | Wieland-Miescher Ketone Analogs | 63-76% mdpi.com |
| (S)-Phenylalanine and d-camphorsulphonic acid | Enantioselective Cyclization | Prochiral triones | Enediones | Moderate to good ias.ac.in |
| Chiral Imidazolidinones | Transfer Hydrogenation | Cyclic enones | β-Substituted cycloalkenones | up to 91% princeton.edu |
| Dipeptide-derived phosphines | [3+2] Cycloadditions | Allenes and acrylates | Functionalized cyclopentenes | High greyhoundchrom.com |
Diastereoselective Transformations and Control
Diastereoselective synthesis is crucial when multiple stereocenters are present or being formed in a molecule. nih.gov For the hexahydronaphthalenone framework, which can possess several chiral centers, controlling the relative stereochemistry is essential. beilstein-journals.orgnih.gov
Diastereocontrol is often achieved in cyclization reactions where the transition state geometry is influenced by existing stereocenters or by the reagents used. beilstein-journals.orgnih.gov For example, in the synthesis of highly substituted cyclohexanones via cascade Michael-aldol reactions, the diastereoselectivity of the final product can be very high, often leading to the formation of a single diastereomer. beilstein-journals.orgnih.gov The selection of the catalyst, solvent, and reaction conditions can significantly influence which diastereomer is favored.
Reductive alkylation of related tetrahydroindanol systems has been shown to proceed with complete diastereoselectivity, forming cis-fused products with a new quaternary carbon stereocenter. nih.gov Such strategies, which control the stereochemical outcome of ring fusion and substituent installation, are directly applicable to the synthesis of complex hexahydronaphthalenone derivatives.
Convergent and Divergent Synthetic Pathways to Complex Hexahydronaphthalenone Structures
The synthesis of complex molecules based on the hexahydronaphthalenone scaffold can be approached through either convergent or divergent strategies.
Divergent synthesis , conversely, starts from a common intermediate which is then elaborated into a variety of structurally diverse analogs. nih.gov This is a powerful strategy for creating libraries of related compounds for structure-activity relationship studies. A hybrid oxidative approach, combining chemical and enzymatic methods, exemplifies a modern divergent strategy. nih.govnih.gov Starting from a common polycyclic core, late-stage C-H oxidation using enzymes like cytochrome P450s can introduce hydroxyl groups at positions that are difficult to access with traditional chemical reagents. nih.gov This allows for the selective functionalization of the hexahydronaphthalenone skeleton, paving the way to a wide range of complex natural products and their analogs. nih.govnih.gov
Industrial-Scale Production Methodologies
The industrial-scale synthesis of this compound and its derivatives necessitates methodologies that are not only high-yielding and selective but also cost-effective, safe, and environmentally sustainable. While specific proprietary industrial processes are often not disclosed, the principles of process chemistry suggest that established, robust reactions would be favored.
The catalytic hydrogenation of 1-tetralone (B52770) is a common laboratory synthesis that could be adapted for larger scales. vulcanchem.com This method uses palladium on carbon (Pd/C) as a catalyst and proceeds with high yields (85-92%). vulcanchem.com For industrial application, key considerations would include catalyst cost, recovery, and lifetime, as well as the management of pressurized hydrogen gas. Careful control of reaction parameters is critical to prevent over-reduction to decahydronaphthalenone. vulcanchem.com
For enantiomerically pure derivatives, biocatalytic routes are highly attractive for industrial applications. rsc.orgresearchgate.net Enzyme-catalyzed reactions can be run in aqueous media under mild conditions, reducing the need for hazardous solvents and reagents. researchgate.net The development of robust, immobilized enzymes or the use of whole-cell biocatalysts can simplify catalyst recovery and reuse, making the process more economically viable. chemrxiv.org A chemoenzymatic synthesis, such as the one using alcalase, which features a simple workup, is particularly well-suited for scale-up. nih.gov
Reactivity and Mechanistic Investigations of the 3,4,5,6,7,8 Hexahydro 1 2h Naphthalenone Core
Carbonyl Group Transformations
The ketone functionality in 3,4,5,6,7,8-hexahydro-1(2H)-naphthalenone is a prime target for various chemical transformations, including nucleophilic additions, oxidations, and reductions. These reactions are fundamental in elaborating the core structure into more complex molecular architectures.
The carbonyl carbon of this compound is electrophilic and readily undergoes nucleophilic attack. Grignard reagents (R-Mg-X) are potent carbon-based nucleophiles that react with ketones to form tertiary alcohols. adichemistry.comorganic-chemistry.org The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon, forming a magnesium alkoxide intermediate. wisc.edu Subsequent acidic workup protonates the alkoxide to yield the corresponding tertiary alcohol. wisc.edu
The general mechanism involves the attack of the nucleophilic carbon from the Grignard reagent on the carbonyl carbon. wisc.edu This step is followed by protonation of the resulting alkoxide during the workup to give the final alcohol product. wisc.edu The choice of the R group in the Grignard reagent allows for the introduction of a wide variety of substituents at the C1 position.
Table 1: Examples of Grignard Reactions with Ketones
| Ketone | Grignard Reagent | Product |
|---|---|---|
| Formaldehyde | R-MgX | Primary Alcohol |
| Aldehyde | R-MgX | Secondary Alcohol |
| Ketone | R-MgX | Tertiary Alcohol |
| Ester | 2 eq. R-MgX | Tertiary Alcohol |
This table is generated based on established principles of Grignard reactions. adichemistry.comorganic-chemistry.orgwisc.edu
The selective oxidation of the saturated carbocyclic ring of this compound to introduce aromaticity is a synthetically valuable transformation. A notable example is its conversion to 1-tetralone (B52770), a bicyclic aromatic ketone. wikipedia.org This can be achieved through various oxidative methods. For instance, oxidation at the benzylic position can be accomplished using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in refluxing aqueous acetic acid, which has been shown to be highly regioselective. acs.org
This process is significant as 1-tetralone and its derivatives are important intermediates in the synthesis of various pharmaceutical and agricultural agents. wikipedia.org The reaction proceeds by dehydrogenation of the hydroaromatic ring, leading to the formation of the more stable aromatic system.
The carbonyl group of this compound can be selectively reduced to a methylene (B1212753) group (CH₂) to furnish octahydronaphthalene. scbt.com This transformation can be accomplished through several methods, such as the Wolff-Kishner or Clemmensen reductions, which are standard procedures for the deoxygenation of ketones.
Alternatively, the ketone can be reduced to the corresponding alcohol, 1,2,3,4,5,6,7,8-octahydronaphthalen-1-ol, using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol can then be dehydrated and the double bond subsequently hydrogenated to yield octahydronaphthalene.
Alpha-Proton Chemistry and Enolization Dynamics
The protons on the carbon atoms adjacent to the carbonyl group (alpha-protons) in this compound are acidic and can be removed by a base to form an enolate. masterorganicchemistry.comwikipedia.org This enolate is a key reactive intermediate that can act as a nucleophile in various carbon-carbon bond-forming reactions. masterorganicchemistry.com
The formation of an enolate from this compound allows for subsequent alkylation or acylation at the alpha-positions (C2 and C8a). The enolate, being nucleophilic, can react with electrophiles such as alkyl halides in an SN2 reaction to introduce an alkyl group. masterorganicchemistry.com The regioselectivity of this reaction (i.e., whether alkylation occurs at C2 or C8a) can often be controlled by the choice of reaction conditions, such as the base, solvent, and temperature.
Acylation at the alpha-position can be achieved by reacting the enolate with an acylating agent, such as an acid chloride or an anhydride. This leads to the formation of a β-diketone derivative, which is a versatile synthetic intermediate.
Table 2: Common Reagents for Alpha-Functionalization
| Reaction | Electrophile | Product Type |
|---|---|---|
| Alkylation | Alkyl Halide (e.g., CH₃I) | α-Alkylated Ketone |
| Acylation | Acid Chloride (e.g., CH₃COCl) | β-Diketone |
This table is based on general principles of enolate chemistry. masterorganicchemistry.comwikipedia.org
The enolate of this compound can participate in various condensation reactions. A classic example is the aldol (B89426) condensation, where the enolate adds to the carbonyl group of another molecule (which could be another molecule of the starting ketone or a different aldehyde or ketone). masterorganicchemistry.com This reaction forms a β-hydroxy ketone, which can then undergo dehydration to yield an α,β-unsaturated ketone.
Other related reactions include the Claisen condensation (with an ester electrophile) and the Michael reaction (conjugate addition to an α,β-unsaturated system). These reactions are powerful tools for constructing complex carbon skeletons.
Limited Research Data Precludes In-Depth Analysis of this compound Reactivity
A comprehensive review of available scientific literature reveals a significant scarcity of specific research focused on the reactivity and mechanistic investigations of the chemical compound this compound. While the broader classes of reactions outlined—pericyclic and rearrangement reactions, as well as functionalization at saturated and unsaturated centers—are well-established areas of organic chemistry, their specific application to this particular bicyclic ketone has not been extensively documented in published studies. Consequently, a detailed, evidence-based article adhering to the requested structure cannot be generated at this time.
The investigation into the chemical behavior of this compound, a member of the octalone family, would be essential for understanding its potential in synthetic chemistry. However, without specific experimental data, any discussion of its reactivity in the requested areas would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article.
General principles of organic reactivity suggest that the enone moiety in this compound would be the primary site for many chemical transformations. For instance, pericyclic reactions such as Diels-Alder cycloadditions could potentially occur, with the electron-withdrawing ketone influencing the reactivity of the conjugated system. Similarly, rearrangement reactions, such as acid-catalyzed Wagner-Meerwein shifts, are plausible within the bicyclic decalin-type framework, particularly if carbocationic intermediates can be formed and stabilized. wikipedia.org
Functionalization strategies would likely target both the unsaturated and saturated portions of the molecule. Selective halogenation could potentially be achieved at the alpha-position to the carbonyl group under either acidic or basic conditions, or at the allylic position through radical-mediated pathways. libretexts.orgopenochem.org Hydroxylation and epoxidation would target the carbon-carbon double bond. Epoxidation is commonly carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide ring. libretexts.orglibretexts.org Subsequent acid-catalyzed ring-opening of the epoxide can lead to dihydroxylated products. libretexts.org
Despite these well-established reaction types, the specific conditions, regioselectivity, stereoselectivity, and reaction mechanisms for this compound remain largely unexplored in the scientific literature. The absence of detailed research findings, including spectroscopic data and mechanistic studies for this specific compound, prevents the creation of the requested in-depth article and accompanying data tables. Further experimental investigation is required to elucidate the chemical behavior of this naphthalenone derivative.
Derivatization and Structural Modification of Hexahydronaphthalenone Frameworks
Introduction of Alkyl and Aryl Substituents
The carbon framework of hexahydronaphthalenone can be elaborated through the introduction of alkyl and aryl groups at various positions. These reactions are fundamental for building molecular complexity and are typically achieved through nucleophilic addition to the carbonyl group or by leveraging the reactivity of enolates.
Alkylation Reactions: The most common sites for alkylation are the α-positions to the carbonyl group (C-2 and C-8a). Base-mediated formation of an enolate, followed by reaction with an alkyl halide, is a standard method for introducing alkyl chains. The regioselectivity of this reaction can be controlled by the choice of base and reaction conditions. For instance, kinetically controlled deprotonation using a bulky base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted enolate, leading to alkylation at the C-2 position. Thermodynamically controlled conditions, using a smaller base like sodium hydride, may lead to the more substituted enolate.
Arylation Reactions: The introduction of aryl substituents can be accomplished through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have been developed for the C-H arylation of ketones and related compounds. These methods can introduce aryl groups at positions that are not easily accessible through traditional enolate chemistry. For example, directing group strategies can be employed to achieve arylation at the γ- or even more remote positions of the α,β-unsaturated ketone system inherent in some octalones.
Table 1: Selected Methods for Alkylation and Arylation
| Reaction Type | Reagents & Conditions | Position of Substitution | Description |
|---|---|---|---|
| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | C-2 (Kinetic) | Formation of the kinetic enolate followed by SN2 reaction with an alkyl halide. |
| α-Alkylation | 1. NaH, THF, reflux; 2. R-X | C-8a (Thermodynamic) | Formation of the more stable thermodynamic enolate leading to alkylation at the bridgehead. |
| C-H Arylation | Pd(OAc)₂, Ligand, Ar-X, Base | Various | Direct coupling of a C-H bond with an aryl halide, often requiring a directing group for regiocontrol. |
Incorporation of Heteroatoms within the Bicyclic System
Introducing heteroatoms such as nitrogen or oxygen into the bicyclic framework of hexahydronaphthalenone dramatically alters its chemical and biological properties. This is often achieved through rearrangement reactions of ketone derivatives.
Beckmann Rearrangement: This reaction provides a pathway to insert a nitrogen atom adjacent to the carbonyl carbon, transforming a cyclic ketone into a lactam (a cyclic amide). The process begins with the conversion of the hexahydronaphthalenone to its corresponding oxime by treatment with hydroxylamine. Subsequent treatment of the oxime with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) induces a rearrangement where the group anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom. This rearrangement results in ring expansion and the formation of a bicyclic lactam. wikipedia.orgorganic-chemistry.orgaudreyli.com The stereochemistry of the oxime determines which carbon-carbon bond migrates, thus controlling the regiochemical outcome of the lactam formation.
Schmidt Reaction: Similar to the Beckmann rearrangement, the Schmidt reaction inserts a nitrogen atom into the ring system to form a lactam. wikipedia.orglibretexts.org This reaction involves treating the ketone directly with hydrazoic acid (HN₃) under acidic conditions. The mechanism involves the nucleophilic addition of the azide (B81097) to the protonated carbonyl group, followed by a rearrangement with the expulsion of dinitrogen gas. libretexts.orgorganic-chemistry.org A key advantage of the Schmidt reaction is that it bypasses the need to isolate the oxime intermediate. The migratory aptitude of the adjacent alkyl groups influences which ring bond is cleaved and reformed with the nitrogen atom. wikipedia.org
Table 2: Heteroatom Incorporation Reactions
| Reaction Name | Substrate | Reagents | Product Type | Key Transformation |
|---|---|---|---|---|
| Beckmann Rearrangement | Ketoxime | H₂SO₄ or PCl₅ | Bicyclic Lactam | Migration of a carbon atom to an electron-deficient nitrogen. wikipedia.orgmasterorganicchemistry.com |
| Schmidt Reaction | Ketone | HN₃, H⁺ | Bicyclic Lactam | Reaction with hydrazoic acid leading to ring expansion via nitrogen insertion. wikipedia.orgslideshare.net |
Annulation, Ring Expansion, and Ring Contraction Reactions
Altering the size of one or both rings of the hexahydronaphthalenone core is a powerful strategy for accessing diverse carbocyclic skeletons.
Ring Expansion: The Tiffeneau–Demjanov rearrangement is a classic method for one-carbon ring expansion of cyclic ketones. wikipedia.orgorganicreactions.orgdbpedia.org The sequence begins with the conversion of the hexahydronaphthalenone into a 1-aminomethyl-cycloalkanol derivative. Treatment of this amino alcohol with nitrous acid generates a diazonium ion, which then decomposes to form a primary carbocation. wikipedia.org A subsequent carbon-carbon bond migration from the ring to the exocyclic carbocation leads to the formation of an expanded ring system, typically yielding a bicyclo[5.4.0]undecanone skeleton. synarchive.comresearchgate.net
Ring Contraction: The Favorskii rearrangement enables the contraction of a cyclic ketone ring by one carbon atom. nrochemistry.comwikipedia.orgscienceinfo.com This reaction is applicable to α-halo derivatives of hexahydronaphthalenone. In the presence of a base (such as an alkoxide), an enolate is formed which then undergoes intramolecular nucleophilic substitution to form a tricyclic cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com This strained intermediate is then opened by the base, leading to the formation of a cyclopentanecarboxylic acid derivative, effectively contracting the six-membered ring containing the original carbonyl group. scienceinfo.comddugu.ac.in
Annulation Reactions: Annulation involves the formation of a new ring fused onto the existing framework. The Robinson annulation, a classic example, involves a Michael addition followed by an intramolecular aldol (B89426) condensation. While 3,4,5,6,7,8-hexahydro-1(2H)-naphthalenone is itself often a product of Robinson annulation, further annulation reactions can be performed on its derivatives to build more complex polycyclic systems.
Table 3: Ring Size Modification Reactions
| Reaction Type | Starting Material | Key Reagents | Outcome |
|---|---|---|---|
| Ring Expansion | 1-Aminomethyl derivative | HNO₂ | One-carbon expansion of the carbonyl-containing ring. wikipedia.orgsynarchive.com |
| Ring Contraction | α-Halo ketone derivative | NaOR | One-carbon contraction of the carbonyl-containing ring. nrochemistry.comddugu.ac.in |
| Annulation | Enone/Enolate | Michael Acceptor/Electrophile | Formation of a new fused ring. |
Regio- and Stereocontrol in Derivatization Processes
Controlling the regiochemistry and stereochemistry of reactions on the hexahydronaphthalenone framework is crucial for the synthesis of specific target molecules, particularly natural products. rsc.orgnih.gov The rigid, fused-ring system of the decalin core often provides a high degree of stereochemical control.
Regiocontrol: The regioselectivity of reactions like alkylation is often dictated by the choice between kinetic and thermodynamic control, as mentioned earlier. In electrophilic additions to unsaturated derivatives, the position of the double bond directs the incoming substituent. For C-H functionalization reactions, the use of directing groups that coordinate to a metal catalyst can precisely control the site of modification.
Stereocontrol: The stereochemical outcome of reactions is heavily influenced by the existing stereocenters in the molecule, particularly at the ring junction (cis- or trans-decalin). nih.govacs.orgcdnsciencepub.com Reagents will typically approach the bicyclic system from the less sterically hindered face. For example, the reduction of the carbonyl group with hydride reagents often proceeds with high diastereoselectivity. In cycloaddition reactions like the Diels-Alder reaction to form the decalin system, the stereochemistry can be controlled by the geometry of the starting materials and the reaction conditions, leading to specific cis or trans fused products. nih.govrsc.org The stereochemistry of the decalin ring has a significant impact on the biological activities of the resulting compounds. nih.gov
Table 4: Principles of Regio- and Stereocontrol
| Control Type | Influencing Factors | Example Reaction | Desired Outcome |
|---|---|---|---|
| Regiocontrol | Kinetic vs. Thermodynamic conditions, Directing groups | Enolate Alkylation | Selective substitution at C-2 or C-8a. |
| Stereocontrol | Steric hindrance of the bicyclic core, Substrate geometry | Hydride Reduction | Formation of a specific diastereomer of the corresponding alcohol. |
| Stereocontrol | Endo/Exo transition states, Catalyst control | Diels-Alder Cycloaddition | Formation of a specific cis or trans ring fusion. cdnsciencepub.comnih.gov |
Conformational Analysis and Stereochemical Studies of Hexahydronaphthalenone Derivatives
Experimental Determination of Preferred Conformations
Experimental methods provide direct evidence of the conformational landscapes of molecules in solution. For complex systems like hexahydronaphthalenone derivatives, highly sensitive spectroscopic techniques are required to distinguish between subtle differences in molecular geometry.
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules and analyzing their conformational structures in solution. whiterose.ac.uknih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov This intrinsic sensitivity to the detailed molecular structure makes it a valuable tool for studying complex molecules where other methods may be insufficient. ru.nl
In the context of hexahydronaphthalenone derivatives, VCD can be used to:
Determine Absolute Configuration: For chiral derivatives, the experimental VCD spectrum can be compared with spectra predicted by quantum chemical calculations for a specific enantiomer, allowing for an unambiguous assignment of its absolute configuration. rsc.org
Identify Dominant Conformers: The VCD spectrum is a weighted average of the spectra of all conformers present in solution. By comparing the experimental spectrum with calculated spectra for various possible low-energy conformers (e.g., different chair or twist-boat forms of the saturated ring), the predominant conformation can be identified.
Probe Inter- and Intramolecular Interactions: The technique is sensitive to the spatial arrangement of different functional groups within the molecule, providing detailed structural information. whiterose.ac.ukrsc.org Anharmonicity must often be properly included in calculations to correctly interpret VCD spectra, especially in regions with overtone and combination transitions. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of conformational analysis in solution. nih.gov By analyzing chemical shifts, coupling constants, and through-space interactions, the three-dimensional structure of molecules can be elucidated. auremn.org.br
For hexahydronaphthalenone derivatives, key NMR techniques include:
Analysis of Coupling Constants (J-values): The magnitude of proton-proton (¹H-¹H) coupling constants is dependent on the dihedral angle between the protons, as described by the Karplus equation. Measuring these values for the protons in the saturated ring can help determine its chair, boat, or twist-boat conformation.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments detect protons that are close in space, regardless of whether they are connected by bonds. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei, providing powerful constraints for determining the relative stereochemistry and preferred conformation.
Chemical Shift Analysis: The chemical shift of a nucleus is highly sensitive to its local electronic environment. Comparing experimental chemical shifts with those predicted for different calculated conformers can aid in identifying the most likely structure in solution. nih.govfrontiersin.org
| NMR Parameter | Information Provided for Conformational Analysis |
| Chemical Shifts (δ) | Provides information on the electronic environment of nuclei, which differs between conformers. |
| Coupling Constants (J) | Relates to dihedral angles (Karplus relationship), helping to define ring puckering and substituent orientation (axial vs. equatorial). |
| Nuclear Overhauser Effect (NOE) | Identifies protons that are close in space (<5 Å), providing distance constraints to define the overall molecular shape and relative stereochemistry. |
Theoretical Prediction and Energy Profiling of Conformers
Theoretical calculations are indispensable for complementing experimental data in conformational analysis. auremn.org.br Computational methods allow for the exploration of a molecule's potential energy surface to identify stable conformers and the transition states that connect them.
Common computational approaches include:
Molecular Mechanics (MM): A faster, classical method used for initial conformational searches to identify a broad range of possible structures.
Density Functional Theory (DFT): A widely used quantum mechanical method that provides a good balance between accuracy and computational cost for calculating the geometries and relative energies of different conformers. nih.govnih.gov
Ab initio Methods (e.g., Møller-Plesset perturbation theory, MP2): Higher-level, more computationally expensive methods used for refining the energies of the most important conformers found at the DFT level. frontiersin.org
These calculations generate an energy profile, ranking the conformers from the lowest (most stable) to the highest energy. Solvent effects are often included in these models using approaches like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. nih.gov
Influence of Substituents and Ring Fusion on Conformational Preferences
The conformational equilibrium of the hexahydronaphthalenone core is significantly influenced by the nature and position of substituents and the stereochemistry of the ring fusion.
Substituent Effects: The introduction of alkyl groups, such as in 2,5,5,8a-tetramethyl-3,5,6,7,8,8A-hexahydro-1(2H)-naphthalenone, introduces steric strain that can alter the preferred conformation of the rings. leffingwell.com An alkyl group will generally favor an equatorial position in a chair conformation to minimize unfavorable 1,3-diaxial interactions. The electronic nature of substituents can also play a role; electron-donating or electron-withdrawing groups can influence bond lengths and angles, subtly changing the conformational energy landscape. nih.gov
Isomerism and Stereochemical Descriptors (e.g., cis/trans, enantiomers)
The structure of 3,4,5,6,7,8-hexahydro-1(2H)-naphthalenone and its derivatives gives rise to several types of isomerism.
Cis/Trans Isomerism: This arises from the stereochemistry at the ring junction. The relative orientation of the hydrogen atoms (or other substituents) on the bridgehead carbons determines whether the rings are cis-fused or trans-fused. For example, in (4R,4aS)-4,4a-Dimethyl-6-(propan-2-ylidene)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one, the descriptor "cis" refers to the relationship between the substituents at the ring junction. nist.gov
Enantiomers: The presence of stereocenters (chiral carbons) leads to the existence of non-superimposable mirror images called enantiomers. For instance, 2,5,5,8a-tetramethyl-3,5,6,7,8,8A-hexahydro-1(2H)-naphthalenone exists as a pair of enantiomers: (+)-(2S,8aR) and (-)-(2R,8aS). leffingwell.com These enantiomers often have identical physical properties (except for the rotation of plane-polarized light) but can exhibit different biological or sensory properties. leffingwell.com
| Isomerism Type | Description | Example Descriptor |
| Cis/Trans Isomerism | Describes the relative stereochemistry at the ring junction. | cis-fused, trans-fused |
| Enantiomers | Stereoisomers that are non-superimposable mirror images. | (R/S) notation, e.g., (2S,8aR) |
| Diastereomers | Stereoisomers that are not mirror images of each other (occurs in molecules with multiple stereocenters). | e.g., (3S,4aR,5S) nist.gov |
Advanced Spectroscopic and Analytical Methodologies for Characterization
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 3,4,5,6,7,8-Hexahydro-1(2H)-naphthalenone in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, the carbon framework and the specific placement of protons can be unequivocally established.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the protons are expected to appear in distinct regions. The protons on the saturated cyclohexane (B81311) ring (positions 5, 6, 7, 8) would resonate in the upfield aliphatic region (approx. 1.5-2.0 ppm). Protons on the cyclohexene (B86901) ring, particularly those adjacent to the carbonyl group (positions 2 and 3) and the double bond (position 4), would be shifted further downfield (approx. 2.0-2.8 ppm) due to the electronic effects of the conjugated system.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The molecule contains 10 carbons, and due to its asymmetry, ten unique signals are expected. The most downfield signal corresponds to the carbonyl carbon (C1) of the ketone, typically appearing around 199 ppm. The two sp² hybridized carbons of the alkene (C4a and C8a) would resonate in the 120-160 ppm range. The remaining seven sp³ hybridized carbons would appear in the upfield region of the spectrum (approx. 20-40 ppm).
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Description |
|---|---|---|---|
| 1 | - | ~199 | Carbonyl Carbon |
| 2 | ~2.4 | ~38 | Aliphatic CH₂ (α to C=O) |
| 3 | ~2.0 | ~26 | Aliphatic CH₂ |
| 4 | ~2.7 | ~30 | Aliphatic CH₂ (Allylic) |
| 4a | - | ~125 | Alkene Carbon (Quaternary) |
| 5 | ~1.8 | ~22 | Aliphatic CH₂ |
| 6 | ~1.6 | ~25 | Aliphatic CH₂ |
| 7 | ~1.6 | ~25 | Aliphatic CH₂ |
| 8 | ~1.8 | ~22 | Aliphatic CH₂ |
| 8a | - | ~155 | Alkene Carbon (Quaternary) |
2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations), typically through two or three bonds. It would be used to trace the connectivity of protons within each of the six-membered rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlations). It allows for the unambiguous assignment of protonated carbons.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint of the functional groups present. Infrared (IR) and Raman spectroscopy are complementary techniques that are well-suited for the characterization of this compound. wikipedia.org
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the molecule's dipole moment. anton-paar.com A vapor-phase IR spectrum for this compound is available in spectral databases. nih.gov The key diagnostic absorption bands for this α,β-unsaturated ketone are:
C=O Stretch: A strong, sharp absorption band is expected in the region of 1675-1690 cm⁻¹ for the conjugated ketone carbonyl group.
C=C Stretch: A medium intensity band around 1610-1640 cm⁻¹ corresponding to the stretching of the carbon-carbon double bond within the enone system.
C-H Stretches: Bands appearing just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the saturated portions of the rings.
Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that detects vibrational modes involving a change in the polarizability of the molecule's electron cloud. wikipedia.organton-paar.com It provides complementary information to IR spectroscopy. For this compound, the C=C double bond, being a relatively non-polar and easily polarizable functional group, would be expected to produce a strong and distinct signal in the Raman spectrum. alfa-chemistry.com This makes Raman spectroscopy a valuable tool for confirming the presence of the enone system.
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C=O Stretch (Conjugated Ketone) | IR | 1675 - 1690 | Strong |
| C=C Stretch (Alkene) | IR | 1610 - 1640 | Medium |
| C=C Stretch (Alkene) | Raman | 1610 - 1640 | Strong |
| sp³ C-H Stretch | IR | 2850 - 2960 | Strong |
| CH₂ Scissoring/Bending | IR | ~1465 | Medium |
Mass Spectrometry Techniques for Molecular Structure Elucidation and Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a molecule is ionized, and the resulting molecular ion and its fragments are analyzed. This fragmentation pattern provides valuable information about the molecule's structure and stability.
The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion (M⁺) peak at m/z 150, which corresponds to its molecular formula of C₁₀H₁₄O. nih.gov The fragmentation of the molecular ion is not random; it breaks apart in predictable ways, primarily at the weakest bonds or through stable rearrangements. chemguide.co.uk
Key observed fragments in the NIST library mass spectrum include ions at m/z 122 and m/z 105. nih.gov A prominent fragmentation pathway for cyclic enones of this type is a retro-Diels-Alder (rDA) reaction. In this case, the cyclohexene ring can undergo cleavage, leading to the loss of a neutral ethene (ethylene) molecule (mass = 28 amu). This pathway perfectly explains the formation of the significant fragment ion at m/z 122 (150 - 28 = 122). The formation of other fragments, such as m/z 105, likely involves more complex rearrangements following the initial fragmentation steps. libretexts.org
| m/z | Proposed Identity | Proposed Origin |
|---|---|---|
| 150 | [C₁₀H₁₄O]⁺ | Molecular Ion (M⁺) |
| 122 | [C₈H₁₀O]⁺ | Loss of ethene (C₂H₄) via retro-Diels-Alder reaction |
| 105 | [C₇H₅O]⁺ | Subsequent fragmentation/rearrangement |
Chromatographic Separation and Purity Assessment (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are essential for separating the target compound from reaction byproducts, starting materials, or other impurities, thereby allowing for its isolation and the assessment of its purity.
Gas Chromatography (GC): Gas chromatography is an ideal method for analyzing volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and separated based on its differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. A common stationary phase for this type of analysis would be a mid-polarity column, such as one coated with 5%-phenyl-95%-dimethylpolysiloxane. hmdb.ca When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides a quantitative measure of purity and can identify volatile impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and purification of compounds in the liquid phase. For a moderately polar compound like an octalone, reversed-phase HPLC is the method of choice. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, such as a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The conjugated enone system in the molecule contains a chromophore that strongly absorbs UV light, making a UV detector highly effective for detection and quantification. HPLC is particularly useful for assessing purity and for preparative-scale purification to obtain a highly pure sample for further analysis.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For α,β-unsaturated ketones like 3,4,5,6,7,8-Hexahydro-1(2H)-naphthalenone, DFT calculations can provide valuable information about the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial in predicting the molecule's reactivity, kinetic stability, and UV-visible absorption characteristics. nih.gov
In studies of similar α,β-unsaturated carbonyl compounds, DFT calculations have been employed to analyze the effects of substituents on the electronic properties. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density distribution across the conjugated system, which in turn affects the molecule's reactivity towards nucleophiles and electrophiles. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles from studies on analogous systems like α-tetralone condensates are applicable. tandfonline.comtandfonline.com In these systems, the calculated HOMO and LUMO energies help to rationalize the charge transfer within the molecule. tandfonline.com
Table 1: Representative DFT-Calculated Electronic Properties for a Generic α,β-Unsaturated Bicyclic Ketone
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | Typically -6 to -7 eV | Relates to the ability to donate electrons. |
| LUMO Energy | Typically -1 to -2 eV | Relates to the ability to accept electrons. |
Note: The values presented are illustrative and based on typical ranges for similar compounds. Actual values for this compound would require specific calculations.
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can be used to perform high-accuracy energy calculations for different conformations of a molecule. arxiv.org
Molecular Dynamics Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational dynamics, including the flexibility of the fused ring system and the transitions between different chair and boat-like conformations of the saturated ring.
Studies on structurally related decalin derivatives have utilized MD simulations to understand their structural and energetic properties. psu.edunrel.gov These simulations can reveal the preferred conformations in different environments (e.g., in the gas phase or in a solvent) and the energy barriers associated with conformational changes. Such information is vital for predicting how the molecule might behave in a biological system or as a reactant in a chemical synthesis. The simulations typically involve defining a force field that describes the interactions between atoms and then solving Newton's equations of motion to track the trajectory of each atom over time. psu.edu
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is an invaluable tool for elucidating reaction mechanisms by identifying intermediates and calculating the structures and energies of transition states. A key reaction for the synthesis of the this compound core is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com
Similarly, the intramolecular Diels-Alder reaction is another powerful method for constructing bicyclic systems. Computational studies of this reaction provide insights into the transition state geometry, which dictates the stereoselectivity of the cyclization.
Prediction of Spectroscopic Properties and Spectral Assignments
Computational methods can accurately predict various spectroscopic properties, which is extremely useful for confirming the structure of a synthesized compound and for interpreting experimental spectra.
For this compound, DFT calculations can be used to predict its ¹³C and ¹H NMR chemical shifts. nrel.govresearchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data to aid in the assignment of signals. psu.edunih.gov Studies have shown that DFT methods can achieve a high degree of accuracy in predicting ¹³C NMR chemical shifts for α,β-unsaturated ketones. psu.edu
Similarly, the infrared (IR) spectrum can be computationally predicted by calculating the vibrational frequencies and their corresponding intensities. diva-portal.org This is typically done by performing a frequency calculation on the optimized geometry of the molecule. The predicted spectrum can then be compared with the experimental IR spectrum to identify characteristic vibrational modes, such as the C=O and C=C stretching frequencies of the α,β-unsaturated ketone moiety. For saturated aliphatic ketones, the C=O stretch typically appears around 1715 cm⁻¹, while conjugation lowers this frequency to the 1685-1666 cm⁻¹ range. orgchemboulder.com
Table 2: Predicted Spectroscopic Data for this compound based on Analogous Systems
| Spectroscopy | Predicted Feature | Typical Range/Value |
|---|---|---|
| ¹³C NMR | Carbonyl Carbon (C=O) | ~190-200 ppm |
| Vinylic Carbons (C=C) | ~120-160 ppm | |
| IR | Carbonyl Stretch (νC=O) | ~1670-1690 cm⁻¹ |
Note: These are approximate values based on data for similar α,β-unsaturated cyclic ketones and serve as a general guide. psu.eduorgchemboulder.comlibretexts.org
Applications in Complex Organic Synthesis
Building Blocks for Polycyclic Natural Products
The rigid, fused-ring system of the hexahydronaphthalenone core is an ideal template for the construction of the intricate polycyclic skeletons found in numerous natural products. Its structure allows for predictable control over stereochemistry at multiple centers, making it a favored building block in total synthesis.
Derivatives of 3,4,5,6,7,8-hexahydro-1(2H)-naphthalenone are particularly prominent in the synthesis of sesquiterpenes (C15 compounds). The ten-carbon framework of the octalone serves as a significant portion of the final molecular structure, streamlining the synthetic pathway.
Eremophilanes and Fukinone: A unified synthetic strategy for several eremophilane-type sesquiterpenes has been developed utilizing a common dimethylated hexahydronaphthalenone intermediate. The synthesis of dehydrofukinone, for instance, proceeds through a key step involving a zinc chloride-assisted aldol (B89426) condensation of the enolate of a cis-4,4a,5,6,7,8-hexahydro-4a,5-dimethylnaphthalen-2(3H)-one derivative. This approach highlights the utility of the hexahydronaphthalenone core in providing a robust foundation for elaborating the characteristic spirocyclic structure of eremophilanes.
Ishwarane: The total synthesis of the tetracyclic sesquiterpene ishwarane also leverages the octalone framework. A key step in the synthesis of racemic ishwarane involves a sequential Michael addition and displacement reaction. This sequence uses the enolate of an isomeric octalone, cis-4a,5,6,7,8,8a-hexahydro-4a,5-dimethylnaphthalen-1(4H)-one, which is prepared from a related hexahydronaphthalenone precursor. This transformation masterfully constructs the novel tricyclo[3.2.1.02,7]octane system inherent to ishwarane.
Aristolone: The synthesis of aristolone, another class of sesquiterpene, relies on the construction of a decalone system, for which hexahydronaphthalenone is a direct precursor. The total synthesis of (±)-4-demethylaristolone involves the intramolecular cyclization of an olefinic diazoketone, a process that builds upon a decalone-like framework to generate the final tricyclic structure.
| Sesquiterpene | Precursor Type | Key Synthetic Transformation |
| Fukinone (Dehydrofukinone) | Dimethylated Hexahydronaphthalenone | Zinc Chloride-Assisted Aldol Condensation |
| Ishwarane | Dimethylated Hexahydronaphthalenone | Sequential Michael Addition-Displacement |
| Aristolone | Decalone framework derived from Hexahydronaphthalenone | Intramolecular Cyclization of a Diazoketone |
| Eremophilanes | Dimethylated Hexahydronaphthalenone | Aldol Condensation |
While the C10 framework of hexahydronaphthalenone is a natural fit for the synthesis of C15 sesquiterpenes, its application as a direct building block for larger diterpenes (C20) and triterpenes (C30) is less commonly documented. The biosynthesis of these larger terpenoids typically proceeds via the oligomerization of five-carbon isoprene units. In chemical synthesis, strategies often mimic this approach by assembling acyclic precursors. Although the rigid bicyclic structure of hexahydronaphthalenone is not a typical starting point for total synthesis of these classes, its underlying decalin core is a structural motif present in many complex diterpenes and triterpenes. Therefore, synthetic methodologies developed around the hexahydronaphthalenone scaffold can be relevant to the synthesis of fragments of these larger, more complex molecules.
Precursors for Advanced Organic Materials and Scaffolds
The term "scaffold" in chemistry refers to a core molecular framework upon which functional groups can be appended to create a family of related compounds or materials. In the context of materials science, scaffolds are often three-dimensional porous structures that can support cell growth for tissue engineering or act as a framework for building larger functional materials.
While derivatives of hexahydronaphthalenone are fundamental scaffolds in the context of natural product synthesis, their application as precursors for advanced organic materials (e.g., polymers, functional dyes) or as scaffolds in tissue engineering is not widely reported in scientific literature. The research focus has predominantly been on its utility in constructing discrete, complex molecules rather than extended material networks. The synthesis of novel thia-aza-pentaleno naphthalen-5-ol derivatives, which are being investigated as potential acetylcholinesterase inhibitors, demonstrates its use as a scaffold for medicinal chemistry applications. However, broader applications in materials science are not a current area of significant research focus.
Methodological Developments in Tandem and Cascade Reactions
A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one, all occurring in a single pot. wikipedia.org The structure of this compound is exceptionally well-suited for initiating such powerful transformations.
The conjugated enone system allows for a sequential Michael addition, which generates a new enolate. This enolate is perfectly positioned to participate in a subsequent intramolecular reaction, such as an aldol condensation or an alkylation, without the need to isolate intermediates. This approach rapidly builds molecular complexity and is a cornerstone of synthetic efficiency.
For example, the synthesis of various dihydronaphthalen-1(2H)-one derivatives has been achieved through a three-component tandem sequence involving an initial aldol condensation, followed by a Diels-Alder reaction and subsequent aromatization. nih.govresearchgate.net This strategy showcases how the core structure can be both the product of and a participant in complex cascade sequences. The development of these methodologies, often spurred by the challenges of natural product synthesis, demonstrates the central role of the hexahydronaphthalenone framework in advancing the field of organic synthesis by enabling the design of elegant and efficient cascade reactions. 20.210.105
Current Research Challenges and Future Directions
Development of More Sustainable and Environmentally Benign Synthetic Routes
A primary challenge in contemporary organic synthesis is the development of processes that are both efficient and environmentally responsible. dntb.gov.ua The principles of green chemistry, which advocate for minimizing waste, avoiding hazardous substances, and improving atom economy, are increasingly being applied to the synthesis of hexahydronaphthalenone and its derivatives. academie-sciences.frwiley-vch.de
Current research focuses on several key areas to achieve greener synthetic protocols:
Use of Greener Solvents: A significant push involves replacing traditional organic solvents with more environmentally friendly alternatives. Water, in particular, is being explored as a universal solvent for reactions such as the condensation of salicylaldehyde (B1680747) with 1,3-diketones to form related xanthene structures, a method that reduces reliance on volatile organic compounds. academie-sciences.fracademie-sciences.fr
Catalyst-Free Synthesis: Researchers are developing methods that proceed efficiently without the need for a catalyst, which simplifies work-up procedures and avoids the use of potentially toxic or expensive metal catalysts. academie-sciences.fr For instance, practical and eco-friendly methods for synthesizing related 1-oxo-hexahydroxanthenes have been developed using water as a solvent at reflux conditions, completely eliminating the need for a catalyst. academie-sciences.fracademie-sciences.fr
These efforts are part of a broader movement to realize 'efficiency' in all aspects of chemical production by addressing atom economy and the avoidance of auxiliary chemicals. academie-sciences.fracademie-sciences.fr
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Achieving high selectivity—chemo-, regio-, and stereoselectivity—is a central goal in the synthesis of complex molecules derived from 3,4,5,6,7,8-Hexahydro-1(2H)-naphthalenone. ethz.ch The development of novel catalytic systems is crucial for controlling reaction outcomes and streamlining synthetic processes, thereby reducing the need for cumbersome protecting groups. ethz.ch
Future research in this area is directed towards:
Metal-Organic Frameworks (MOFs): MOFs are being investigated as unique hosts for encapsulating metal nanoparticle catalysts. By combining the molecular sieve properties of MOFs with the active sites of nanoparticles, these hybrid catalysts offer potential for unprecedented site-selectivity in reactions involving multifunctional molecules. osti.gov
Asymmetric Catalysis: The design of chiral catalysts that can induce enantioselectivity is a major focus. For example, chiral dirhodium(II) carboxamidates have proven effective in catalyzing hetero-Diels–Alder reactions, producing dihydropyranone derivatives with excellent enantioselectivities. rsc.org Similarly, mechanically planar chiral rotaxane ligands are being developed for enantioselective gold-catalyzed reactions. soton.ac.uk
Bifunctional Catalysts: Systems that employ secondary interactions, such as Brønsted acid-base cooperative systems in chiral palladium aqua complexes, are emerging as a promising strategy. These catalysts can activate electrophiles and promote C-C bond-forming reactions in a highly enantioselective manner. rsc.org
The ultimate object of selective catalysis is to create more efficient and rapid synthetic pathways, drawing inspiration from the remarkable selectivity observed in biological systems. ethz.ch
Advanced Computational Modeling for Complex Reactivity and Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical systems. semanticscholar.orgresearchgate.net In the context of hexahydronaphthalenone synthesis, DFT studies provide deep insights into molecular structure, stability, and reactivity. semanticscholar.org
Key applications and future directions for computational modeling include:
Reaction Mechanism Elucidation: DFT calculations are used to map out the energetic pathways of reactions, helping chemists understand the transition states and intermediates involved. This knowledge is critical for optimizing reaction conditions and designing more efficient synthetic routes. semanticscholar.org
Spectroscopic Analysis: Theoretical calculations of NMR, IR, and UV-Vis spectra can be compared with experimental data to confirm the structure and physicochemical properties of synthesized compounds. semanticscholar.orgscite.ai Time-dependent DFT (TD-DFT) analysis is particularly useful for understanding electronic transitions. semanticscholar.org
Predictive Modeling: By simulating the properties and reactivity of virtual compounds, computational models can guide the design of new derivatives of hexahydronaphthalenone with desired electronic or optoelectronic properties. researchgate.net This in silico design process accelerates the discovery of novel molecules for specific applications.
The synergy between experimental and theoretical findings allows for a more comprehensive understanding of complex chemical systems, paving the way for rational design and innovation. semanticscholar.org
Integration of Automation and Machine Learning in Hexahydronaphthalenone Synthesis
The fields of automation and artificial intelligence are poised to revolutionize organic synthesis. researchgate.net High-Throughput Experimentation (HTE), also known as High-Throughput Screening (HTS), utilizes automated robotic systems to run hundreds of reactions in parallel, dramatically accelerating the process of reaction discovery and optimization. sigmaaldrich.comyoutube.com
The integration of these technologies into the synthesis of hexahydronaphthalenone offers several advantages:
Rapid Optimization: Automated platforms can efficiently screen a wide array of variables, including catalysts, solvents, temperatures, and reagents, to quickly identify optimal reaction conditions. unchainedlabs.comnih.gov This systematic exploration of the "reaction space" allows researchers to pinpoint impactful conditions while abandoning less promising routes. unchainedlabs.com
Improved Reproducibility: Automation minimizes human error and ensures that reactions are performed under precisely controlled conditions, leading to more reliable and reproducible results. zinsser-analytic.comsynplechem.com
Data-Driven Discovery: HTE generates vast datasets that can be used to train machine learning (ML) algorithms. nih.gov These AI models can then predict reaction outcomes, suggest novel synthetic pathways, and even design new molecules. researchgate.netiscientific.orgjetir.org The synergy between ML and chemical knowledge provides a powerful strategy for synthesis predictions that can go beyond human intuition. nih.gov
Future developments will likely involve the creation of fully automated, closed-loop systems where an algorithm designs an experiment, a robot executes it, and the results are fed back into the algorithm to design the next iteration, leading to autonomous reaction development. nih.govyoutube.com
Emerging Niche Applications in Chemical Research
While some derivatives of hexahydronaphthalenone find use in industries like perfumery and food, the core structure of this compound is increasingly valued in specialized areas of chemical research. smolecule.com Its rigid, bicyclic framework makes it an attractive scaffold and starting material for synthesizing more complex and functionally diverse molecules.
Emerging niche applications include:
Medicinal Chemistry: The naphthalenone core serves as a versatile synthon for building molecules with potential pharmacological properties. The structure can be modified to create libraries of compounds for screening against various biological targets.
Materials Science: The unique properties of the hexahydronaphthalenone ring system make it a candidate for incorporation into new materials. Its derivatives are being studied for potential use in creating pH-sensitive fluorescent materials for visualizing biomolecules and in the development of laser technologies. academie-sciences.fr
Catalyst Development: The rigid structure can be incorporated into ligands for metal catalysts, influencing the steric and electronic environment around the metal center and thereby controlling the selectivity of catalytic reactions.
As synthetic methodologies become more advanced, the ability to functionalize the hexahydronaphthalenone scaffold with greater precision will continue to open up new and exciting applications in diverse fields of chemical research.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3,4,5,6,7,8-hexahydro-1(2H)-naphthalenone derivatives, and how do reaction conditions influence stereochemistry?
- Methodological Answer : The compound is typically synthesized via cyclization of keto-enol precursors or conjugate addition-annelation reactions. For example, cis-4,4a,5,6,7,8-hexahydro-4a,5-dimethyl-2(3H)-naphthalenone is prepared using 3-trimethylsilyl-3-buten-2-one as a Michael acceptor under controlled temperature (e.g., −78°C to room temperature) to ensure stereoselectivity . Gas chromatography (GC) with polar columns (e.g., HP-5MS) is recommended to verify purity and stereochemical outcomes .
Q. How can structural elucidation of hexahydronaphthalenone derivatives be optimized using spectroscopic techniques?
- Methodological Answer : Combine mass spectrometry (MS) with electron ionization (EI) for molecular ion detection (e.g., m/z 218.3346 for C15H22O derivatives) and nuclear magnetic resonance (NMR) to resolve stereochemical ambiguities. For instance, -NMR can differentiate between axial and equatorial methyl groups in bicyclic systems . Infrared (IR) spectroscopy is critical for identifying carbonyl stretches (~1700 cm) and hydroxyl groups in oxidized derivatives .
Q. What safety protocols are essential for handling hexahydronaphthalenone derivatives in laboratory settings?
- Methodological Answer : Adhere to GHS Category 4 guidelines (H302: harmful if swallowed). Use fume hoods for synthesis steps involving volatile intermediates, and wear nitrile gloves to prevent dermal exposure. Emergency measures include rinsing eyes with water for 15 minutes and avoiding oral ingestion .
Advanced Research Questions
Q. How can contradictions in spectral data for isomeric hexahydronaphthalenones be resolved?
- Methodological Answer : Cross-validate GC retention indices (e.g., BPX-5 column: RI 1790) with high-resolution MS (HRMS) to distinguish isomers . Computational methods like density functional theory (DFT) can predict -NMR chemical shifts and compare them with experimental data to resolve structural ambiguities . For example, discrepancies in carbonyl stretching frequencies between IR and computational predictions may indicate tautomeric equilibria .
Q. What strategies optimize the regioselective functionalization of hexahydronaphthalenone scaffolds for bioactive compound development?
- Methodological Answer : Employ directed C–H activation using palladium catalysts to introduce substituents at the α-position of the carbonyl group. For hydroxylated derivatives (e.g., 3,4,8-trihydroxy-1(2H)-naphthalenone), enzymatic oxidation with cytochrome P450 mimics can enhance regioselectivity . Monitor reaction progress via thin-layer chromatography (TLC) with UV-active spots or derivatization agents like vanillin-sulfuric acid.
Q. How do solvent polarity and temperature affect the reaction kinetics of hexahydronaphthalenone derivatives in Diels-Alder reactions?
- Methodological Answer : Use non-polar solvents (e.g., toluene) at elevated temperatures (80–120°C) to favor endo transition states, as evidenced by increased diastereomeric excess in cycloadducts. Kinetic studies via -NMR time-course experiments can quantify activation parameters (ΔH‡ and ΔS‡) for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
